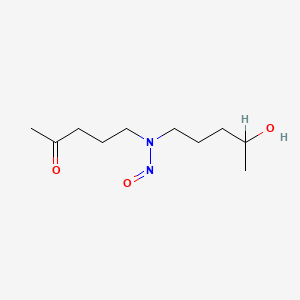
(3R)-5-Bromo-3-methylpent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-5-Bromo-3-methylpent-1-ene is an organic compound with the molecular formula C6H11Br. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Bromo-3-methylpent-1-ene can be achieved through several methods. One common approach involves the bromination of 3-methylpent-1-ene. This reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain precise control over reaction conditions, thereby improving yield and purity. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-5-Bromo-3-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or alkoxide (RO-), leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in the molecule can participate in addition reactions with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl), resulting in the formation of dihalides or haloalkanes.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Bromination: Br2 in CCl4
Hydrolysis: Aqueous NaOH or KOH
Hydrogenation: H2 with a palladium catalyst
Major Products Formed
Substitution: Alcohols, ethers
Addition: Dihalides, haloalkanes
Elimination: Alkenes
Scientific Research Applications
(3R)-5-Bromo-3-methylpent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-5-Bromo-3-methylpent-1-ene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it was attached. In addition reactions, the double bond provides a site for electrophilic attack, leading to the formation of new bonds.
Comparison with Similar Compounds
(3R)-5-Bromo-3-methylpent-1-ene can be compared with other similar compounds, such as:
(3S)-5-Bromo-3-methylpent-1-ene: The enantiomer of the compound, which has the opposite configuration at the chiral center.
5-Bromo-3-methylpent-1-ene: The racemic mixture containing both (3R) and (3S) enantiomers.
5-Chloro-3-methylpent-1-ene: A similar compound where the bromine atom is replaced by chlorine.
The uniqueness of this compound lies in its specific chiral configuration, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
75420-43-8 |
|---|---|
Molecular Formula |
C6H11Br |
Molecular Weight |
163.06 g/mol |
IUPAC Name |
(3R)-5-bromo-3-methylpent-1-ene |
InChI |
InChI=1S/C6H11Br/c1-3-6(2)4-5-7/h3,6H,1,4-5H2,2H3/t6-/m0/s1 |
InChI Key |
OJNPWSSPYZXOKY-LURJTMIESA-N |
Isomeric SMILES |
C[C@H](CCBr)C=C |
Canonical SMILES |
CC(CCBr)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


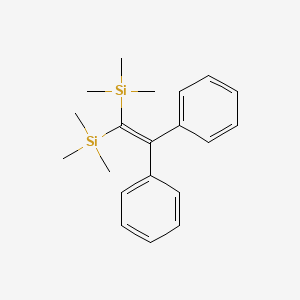

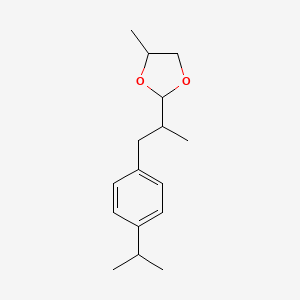
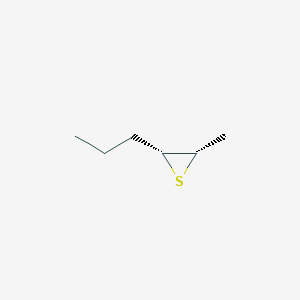
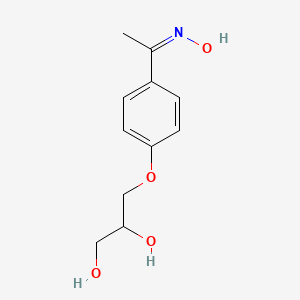
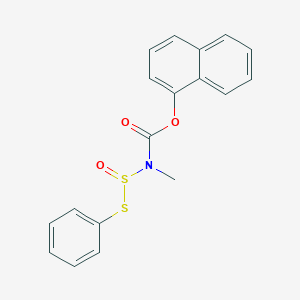
![(1S)-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14446987.png)
![2,4-Pentanedione, 3-[2-(3-methyl-4-nitro-5-isoxazolyl)-1-phenylethyl]-](/img/structure/B14446989.png)

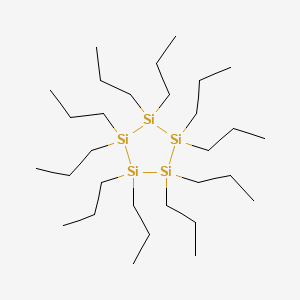
![9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one)](/img/structure/B14446998.png)
